![molecular formula C11H13ClN2O4 B585184 N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester CAS No. 50608-25-8](/img/structure/B585184.png)
N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester
Übersicht
Beschreibung
N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a chloro and nitro group attached to a benzyl ring, and an aminoacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester typically involves a multi-step process. One common method starts with the nitration of 2-chlorotoluene to produce 2-chloro-6-nitrotoluene. This intermediate is then subjected to a benzylation reaction with ethyl bromoacetate in the presence of a base such as sodium hydride. The final step involves the reduction of the nitro group to an amino group using a reducing agent like palladium on carbon under hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon and hydrogen gas are frequently used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to replace the chloro group.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces amino derivatives.
Substitution: Produces substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2-chloro-4-nitrobenzyl)aminoacetate
- Ethyl (2-bromo-6-nitrobenzyl)aminoacetate
- Ethyl (2-chloro-6-nitrobenzyl)aminoethanoate
Uniqueness
N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester is unique due to the specific positioning of the chloro and nitro groups on the benzyl ring, which influences its reactivity and interaction with biological targets. This unique structure imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-2-18-11(15)7-13-6-8-9(12)4-3-5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLSJYYIIHHOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


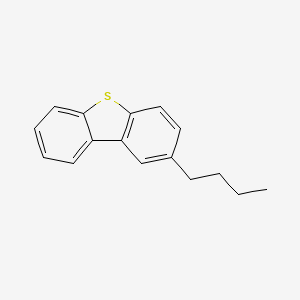
![[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate](/img/structure/B585106.png)
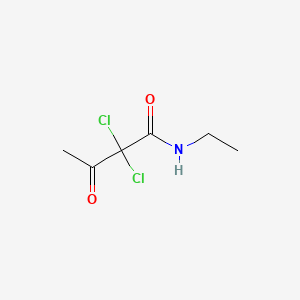
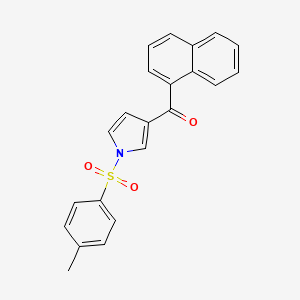
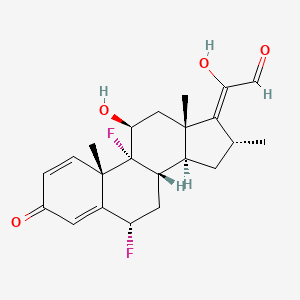
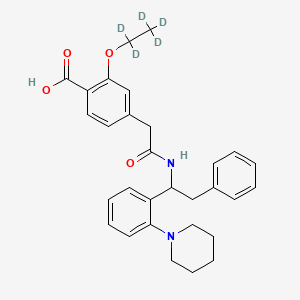
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)
